molecular formula C26H37N5O5S B13439623 Mirodenafil-d7 Dihydrochloride

Mirodenafil-d7 Dihydrochloride

Cat. No.: B13439623
M. Wt: 538.7 g/mol
InChI Key: MIJFNYMSCFYZNY-XSIGYUCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, particularly in the context of erectile dysfunction and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Mirodenafil-d7 undergoes hepatic metabolism similar to the non-deuterated form, with deuterium slowing specific reaction kinetics:

  • Primary metabolism :
    CYP3A4 mediates N-dealkylation to form SK-3541, a metabolite with 10-fold lower PDE5 inhibitory potency . Minor contributions from CYP2C8 are noted .

    • IC₅₀ values for CYP inhibition :

      • CYP3A4: 15.6 µM

      • CYP2C19: 38.2 µM

      • CYP2D6: 77.0 µM .

  • Excretion :

    90% of metabolites are eliminated via feces, with <2% renal excretion, indicating extensive first-pass metabolism .

Metabolite Enzyme Involved Potency (vs. Parent) Excretion Route
SK-3541CYP3A4, CYP2C810%Feces (>90%)

Physicochemical Stability

Mirodenafil-d7 dihydrochloride exhibits stability under controlled conditions:

  • Solubility :

    • DMSO: 25 mg/mL

    • Ethanol: 10 mg/mL

    • Aqueous buffers: Sparingly soluble (0.1 mg/mL in 1:9 DMSO:PBS) .

  • Degradation :
    Aqueous solutions degrade within 24 hours, necessitating fresh preparation .

Solvent Solubility (mg/mL) Stability
DMSO25>1 year at -80°C
PBS0.1<24 hours

Key Findings and Implications

  • Mirodenafil-d7’s synthetic route emphasizes deuterium incorporation at the propoxy group, ensuring minimal isotopic interference with pharmacodynamic activity .

  • Slowed metabolic kinetics due to deuterium may enhance bioavailability in preclinical models, though clinical relevance requires further study .

  • Stability in organic solvents supports its use in high-throughput assays, while aqueous instability necessitates careful handling .

Scientific Research Applications

Mirodenafil-d7 Dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling .

Comparison with Similar Compounds

Similar Compounds

Mirodenafil-d7 Dihydrochloride is similar to other PDE5 inhibitors such as:

  • Sildenafil
  • Tadalafil
  • Vardenafil
  • Avanafil
  • Udenafil

Uniqueness

What sets this compound apart is its higher selectivity for PDE5 inhibition and its deuterated form, which provides unique pharmacokinetic properties. This makes it a valuable tool in research for studying drug metabolism and the effects of deuterium substitution .

Biological Activity

Mirodenafil-d7 Dihydrochloride is a derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacokinetics, efficacy, and safety based on diverse sources.

Mirodenafil is classified as a pyrrolopyrimidinone compound. It functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, mirodenafil enhances the vasodilatory effects of nitric oxide, leading to increased blood flow to the corpus cavernosum during sexual stimulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

  • Absorption : Mirodenafil is rapidly absorbed after oral administration. Studies indicate that the mean absolute bioavailability is around 24.1% to 69.9% in rats, depending on the dosage .
  • Metabolism : It undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 .
  • Half-life : The half-life ranges from 30.5 to 41.3 minutes across different doses .
  • Dose-dependent Pharmacokinetics : The pharmacokinetic parameters such as C_max and AUC are dose-dependent due to saturable hepatic metabolism .

Efficacy in Clinical Studies

Mirodenafil has shown promising results in clinical trials:

  • Erectile Dysfunction : In a multicenter, randomized, double-blind study, patients receiving mirodenafil at doses of 50 mg or 100 mg exhibited significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores .
Study TypeDose (mg)IIEF Score ImprovementCompletion Rate
Randomized Controlled Trial50 mg8.67 ± 6.43 vs. 2.26 ± 6.11 (placebo)96.4%
Phase III Trial100 mgSignificant improvement compared to placeboNot specified
  • Safety Profile : Mirodenafil has been reported to be well-tolerated with mild adverse effects that typically resolve spontaneously .

Comparative Efficacy with Other PDE5 Inhibitors

Mirodenafil's selectivity for PDE5 is approximately ten times stronger than that of sildenafil, which may contribute to its efficacy at lower doses .

CompoundSelectivity Ratio for PDE5Common Side Effects
Mirodenafil48,235Minimal visual disturbances
Sildenafil80Flushing, headaches
Vardenafil690Flushing, nasal congestion

Case Studies and Clinical Trials

In addition to its primary use for ED, mirodenafil has been evaluated in patients with comorbid conditions:

  • Diabetes and ED : A study indicated that mirodenafil significantly improved erectile function in diabetic patients compared to placebo groups .
  • Combination Therapy : Research has shown that combining mirodenafil with dapoxetine improves outcomes for patients with premature ejaculation without ED .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and stability of Mirodenafil-d7 Dihydrochloride in preclinical studies?

To ensure batch consistency, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation products, with quantification via peak area normalization . Mass spectrometry (LC-MS/MS) is recommended for isotopic purity verification of the deuterated compound, focusing on the d7-labeled moiety .

Q. How should researchers design solubility and formulation studies for this compound?

Begin with pH-solubility profiling using aqueous buffers (pH 1.2–7.4) and simulate gastrointestinal conditions. For formulations, prepare a 1:1 (w/w) mixture with microcrystalline cellulose and sodium starch glycolate, followed by granulation using a 5% polyvinylpyrrolidone solution. Dissolution testing should comply with USP Apparatus II (50 rpm, 37°C) in 900 mL of 0.1N HCl .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods during weighing and synthesis. Store the compound in amber glass vials at 2–8°C, with desiccants to prevent hygroscopic degradation. Acute toxicity data from rodent models suggest a median lethal dose (LD50) of >2000 mg/kg orally, but respiratory protection is advised during aerosol-generating steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro PDE5 inhibition assays and in vivo efficacy data for this compound?

Contradictions may arise from species-specific enzyme kinetics or bioavailability differences. Cross-validate using human recombinant PDE5 isoforms and compare pharmacokinetic parameters (Cmax, AUC) in Sprague-Dawley rats versus beagle dogs. Incorporate physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies variability in metabolic clearance .

Q. What experimental strategies optimize the detection of deuterium isotope effects in this compound’s metabolic pathways?

Use tandem mass spectrometry to track deuterium retention in metabolites after incubating the compound with human liver microsomes. Compare metabolic half-lives (t1/2) against non-deuterated Mirodenafil. For CYP3A4 inhibition assays, measure Ki values using fluorogenic substrates and Lineweaver-Burk plots to quantify isotopic shifts in enzyme kinetics .

Q. How should researchers address batch-to-batch variability in deuterium enrichment during this compound synthesis?

Implement nuclear magnetic resonance (NMR) spectroscopy (1H and 2H NMR at 600 MHz) to quantify deuterium incorporation at specific positions. Optimize reaction conditions (e.g., catalyst loading, temperature) using a factorial design (e.g., 3^2 full factorial) to minimize variability. Include isotopic purity ≥98% as a release criterion .

Q. What methodologies are recommended for evaluating off-target effects of this compound in cardiovascular models?

Conduct Langendorff-perfused heart assays to measure coronary flow rates and left ventricular pressure. Pair with transcriptomic profiling (RNA-seq) of cardiac tissue to identify dysregulated pathways (e.g., NO-sGC-cGMP). Validate findings using siRNA knockdown of candidate off-target genes in human cardiomyocytes .

Q. How can mixed-methods approaches strengthen the translational relevance of this compound studies?

Combine quantitative dose-response data (e.g., IC50 values) with qualitative histopathological assessments of tissue samples. Use convergent parallel design: analyze pharmacokinetic data statistically while thematically coding adverse event reports from preclinical trials. Triangulate results to identify mechanistic outliers .

Q. Methodological Guidance

Q. What statistical frameworks are robust for analyzing dose-dependent responses in this compound toxicity studies?

Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC50 and Hill coefficients. For censored data (e.g., survival times), use Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals for all parameters and validate models via bootstrapping (n=1000 iterations) .

Q. How should researchers structure a systematic review of this compound’s pharmacodynamic interactions?

Follow PRISMA guidelines: search PubMed, Embase, and Web of Science using MeSH terms (e.g., "phosphodiesterase inhibitors" AND "deuterium"). Include only peer-reviewed studies with in vitro/in vivo correlation (IVIVC) data. Use Cochrane Risk of Bias Tool to assess quality and perform meta-analyses with random-effects models .

Properties

Molecular Formula

C26H37N5O5S

Molecular Weight

538.7 g/mol

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2

InChI Key

MIJFNYMSCFYZNY-XSIGYUCQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.